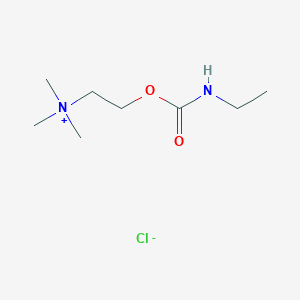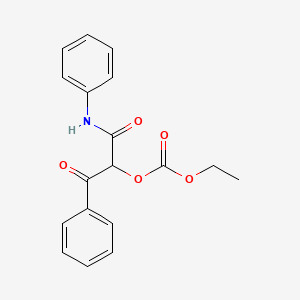
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes an anilino group, a dioxo group, and a phenylpropan-2-yl ethyl carbonate moiety, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of aniline with a dioxo compound, followed by the introduction of a phenylpropan-2-yl group and subsequent carbonate formation. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with proteins, while the dioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl methyl carbonate
- 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl butyl carbonate
- 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl isopropyl carbonate
Uniqueness
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl carbonate moiety, in particular, differentiates it from similar compounds and influences its reactivity and interactions with other molecules.
Propiedades
Número CAS |
66045-04-3 |
|---|---|
Fórmula molecular |
C18H17NO5 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
(1-anilino-1,3-dioxo-3-phenylpropan-2-yl) ethyl carbonate |
InChI |
InChI=1S/C18H17NO5/c1-2-23-18(22)24-16(15(20)13-9-5-3-6-10-13)17(21)19-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3,(H,19,21) |
Clave InChI |
DYJACJJEMQWYOM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)
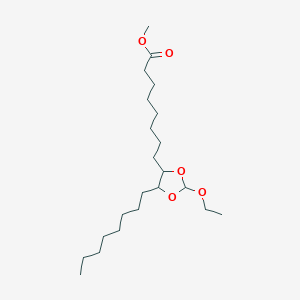
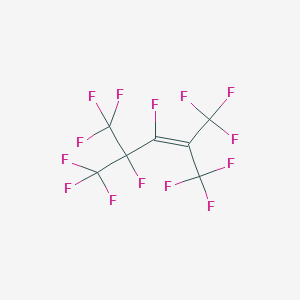
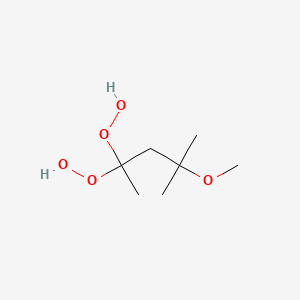
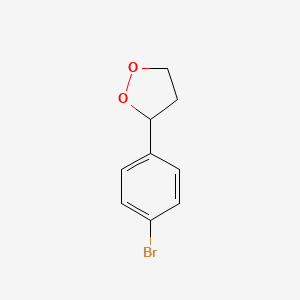


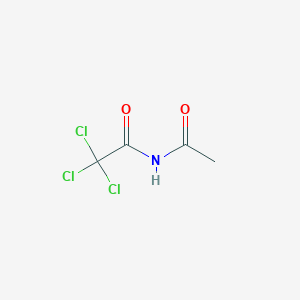
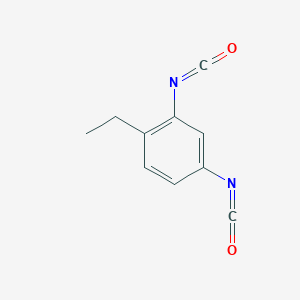
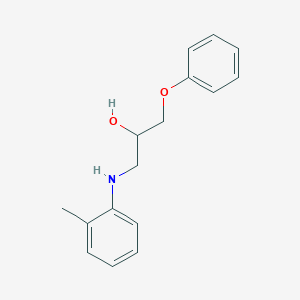
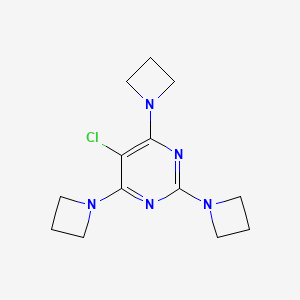
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)

